
N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1,3-dioxoisoindol-5-yl)-2-phenylacetamide” is a complex chemical compound with the molecular formula C16H12N2O3 . It has a molecular weight of 280.28 g/mol . The compound has a structure that includes an isoindoline ring, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for “N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide” are not available, similar compounds are often used in scientific research for various applications, such as drug development, catalyst synthesis, and material science advancements.Molecular Structure Analysis
The molecular structure of similar compounds, like “N-(1,3-dioxoisoindol-5-yl)-2-phenylacetamide”, includes an isoindoline ring, which is a type of heterocyclic compound . The InChI string for this compound isInChI=1S/C16H12N2O3/c19-14 (8-10-4-2-1-3-5-10)17-11-6-7-12-13 (9-11)16 (21)18-15 (12)20/h1-7,9H,8H2, (H,17,19) (H,18,20,21) . Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, like “N-(1,3-dioxoisoindol-5-yl)-2-phenylacetamide”, include a molecular weight of 280.28 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The compound also has a topological polar surface area of 75.3 Ų .Scientific Research Applications
Bifunctional Compounds for Degrading BTK via Ubiquitin Proteosome Pathway
This compound is mentioned in a patent titled "Bifunctional compounds for degrading btk via ubiquitin proteosome pathway" . The patent discloses the use of this compound in the development of bifunctional compounds that can degrade Bruton’s tyrosine kinase (BTK) via the ubiquitin proteasome pathway. This pathway is crucial in the regulation of several biological processes, including cell cycle, differentiation, and development, immune response, DNA repair, and gene transcription. Therefore, this compound could potentially be used in the treatment of diseases related to these biological processes.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-2-25(23,24)14-6-4-3-5-12(14)16(21)18-10-7-8-11-13(9-10)17(22)19-15(11)20/h3-9H,2H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTSGKCRMPPGAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

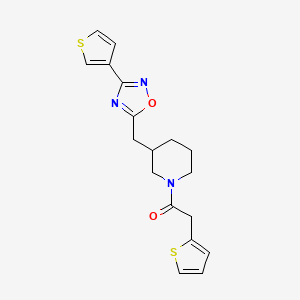
![2-(2-chlorophenyl)-N-(2-methoxyethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2371698.png)
![N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-3-(3-methylbutyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2371700.png)
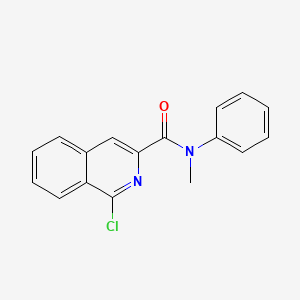
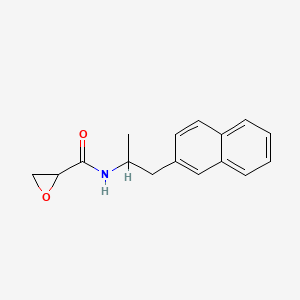
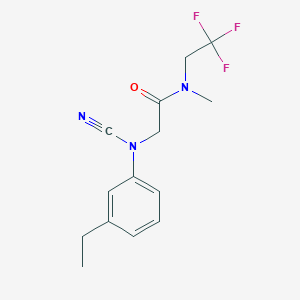
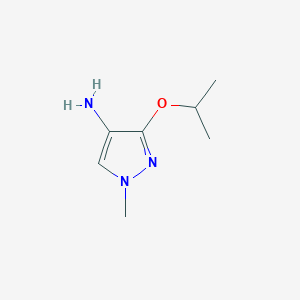
![ethyl 3-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2371706.png)
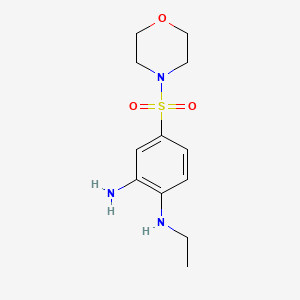
![2-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2371709.png)
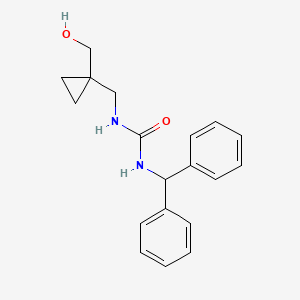
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)
![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)
![Imidazo[1,2-A]pyrimidin-5-OL](/img/structure/B2371717.png)